DEOXYVACISINE HCl DEOXYVACISINE HCl DEOXYVACISINE HCl is a cholinesterase and monoamine oxidase (MAO) inhibitor and a weak muscarinic receptors antagonist. In vitro: IC50 = 9.7x10-7 g/ml for cholinesterase activity. In vivo: LD50 (i.p. mice) dose blocks 52 % of cholinesterase activity. In vitro: 10-4 M result in 42.6 % inhibition of MAO activity, 10-3 M: 54 %. In isolated small intestine section, 10-6 g/ml and 10-5 g/ml moderately increase the contractions caused by ACh. On the contrary, contractions are inhibited by 10-4 g/ml. In consequence, Deoxyvacisine HCl is a blocker of muscarinic cholinoreceptors located in isolated small intestine section. This explains its muscle relaxant effect. 100-130 mg/kg (i.p.) in mice cause breathing disruption then death by asphyxia. It has no significant effect on cholinoreceptors of the C.N.S. It does not prolong the quiver caused by arecholine, but doubles this caused by nicotine.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196742
InChI:
SMILES:
Molecular Formula: C12H14N2.HCl
Molecular Weight: 222.5 g/mol

DEOXYVACISINE HCl

CAS No.:

Cat. No.: VC0196742

Molecular Formula: C12H14N2.HCl

Molecular Weight: 222.5 g/mol

Purity: a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)].

* For research use only. Not for human or veterinary use.

DEOXYVACISINE HCl -

Molecular Formula C12H14N2.HCl
Molecular Weight 222.5 g/mol
Appearance White crystal powder

Chemical Identity and Structural Properties

Deoxyvacisine HCl is chemically designated as C12H14N2HCl\text{C}_{12}\text{H}_{14}\text{N}_{2} \cdot \text{HCl}, with a molecular weight of 222.5 g/mol. The compound’s purity exceeds 98% when analyzed via thin-layer chromatography (TLC) using a chloroform-methanol (5:1) solvent system. As a hydrochloride salt, it exhibits enhanced solubility in aqueous environments compared to its free base form, a characteristic critical for in vitro and in vivo studies. The structural backbone of deoxyvacisine aligns with typical alkaloid frameworks, featuring a bicyclic system with nitrogen incorporation, though its exact stereochemical configuration remains unspecified in available literature.

Mechanism of Action: Enzyme Inhibition and Receptor Interactions

Cholinesterase Inhibition

Deoxyvacisine HCl acts as a competitive cholinesterase inhibitor, preventing the hydrolysis of acetylcholine (ACh) at synaptic junctions. In vitro studies demonstrate an inhibitory concentration 50% (IC50\text{IC}_{50}) of 9.7×107g/mL9.7 \times 10^{-7} \, \text{g/mL} for cholinesterase activity. By preserving synaptic ACh levels, the compound amplifies cholinergic signaling, which is pivotal in neuromuscular and cognitive functions. This mechanism parallels the action of rivastigmine and donepezil, though Deoxyvacisine HCl’s potency profile remains distinct.

Muscarinic Receptor Antagonism

Paradoxically, Deoxyvacisine HCl exhibits dose-dependent effects on muscarinic receptors. At 106g/mL10^{-6} \, \text{g/mL} and 105g/mL10^{-5} \, \text{g/mL}, it potentiates ACh-induced contractions in isolated small intestine tissue, whereas 104g/mL10^{-4} \, \text{g/mL} suppresses contractions, indicating receptor blockade. This biphasic behavior suggests a complex interaction with muscarinic receptor subtypes, possibly involving allosteric modulation or competitive antagonism at higher doses.

Pharmacological Effects and Preclinical Data

In Vitro Profiles

Deoxyvacisine HCl’s enzyme inhibitory effects are concentration-dependent, as shown in Table 1.

Table 1: In Vitro Activity of Deoxyvacisine HCl

ParameterConcentrationEffect
Cholinesterase inhibition9.7×107g/mL9.7 \times 10^{-7} \, \text{g/mL}50% inhibition (IC50\text{IC}_{50})
MAO inhibition103M10^{-3} \, \text{M}54% inhibition
Muscarinic modulation104g/mL10^{-4} \, \text{g/mL}Contraction suppression

In Vivo Toxicity and Physiological Effects

Intraperitoneal administration in mice reveals an LD50\text{LD}_{50} dose that blocks 52% of cholinesterase activity, culminating in respiratory failure and asphyxia at 100–130 mg/kg. Notably, the compound lacks significant central nervous system (CNS) penetration, as evidenced by its inability to prolong arecholine- or nicotine-induced tremors. This peripheral selectivity may limit neurotoxicity but also restricts potential CNS applications.

Therapeutic Implications and Limitations

Neuroprotective and Psychotropic Possibilities

Dual cholinesterase and MAO inhibition theoretically confers neuroprotective benefits in neurodegenerative disorders like Alzheimer’s disease. Yet, the absence of CNS activity in current models precludes direct application, underscoring the need for structural analogs with improved blood-brain barrier permeability.

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